An In-depth Technical Guide to 5-Bromo-2-methyl-3-nitropyridine
An In-depth Technical Guide to 5-Bromo-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methyl-3-nitropyridine is a substituted pyridine (B92270) compound that serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] Pyridine-based structures are foundational in many fine chemicals and medicinal compounds.[1] This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-3-nitropyridine, including its chemical and physical properties, detailed synthesis protocols, and its significant application as a precursor to the Polo-like kinase 1 (PLK1) inhibitor, MLN0905.[1][3]
Physicochemical and Spectroscopic Data
The key properties of 5-Bromo-2-methyl-3-nitropyridine are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.
| Identifier / Property | Value | Reference(s) |
| CAS Number | 911434-05-4 | [1][3][4][5] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][4][5] |
| Molecular Weight | 217.02 g/mol | [1][5] |
| Appearance | Solid (Yellow to Brownish) | [2] |
| Melting Point | 38.0 to 42.0 °C | [5] |
| Boiling Point | 253 °C | [5] |
| Density | 1.709 g/cm³ | [5] |
| Flash Point | 107 °C | [5] |
| Refractive Index | 1.599 | [5] |
| Vapor Pressure | 0.0305 mmHg at 25°C | [5] |
| Solubility | Low in water; Soluble in dichloromethane, chloroform | [2] |
| ¹H-NMR (400 MHz, CDCl₃) | δ 8.76 (s, 1H), 8.40 (s, 1H), 2.80 (s, 3H) | [3] |
Experimental Protocols: Synthesis
Two primary methods for the synthesis of 5-Bromo-2-methyl-3-nitropyridine are detailed below.
Method 1: Bromination of 5-amino-2-methyl-3-nitropyridine
This protocol follows a Sandmeyer-type reaction, converting an amino group to a bromo group.[1]
Reagents and Equipment:
-
5-amino-2-methyl-3-nitropyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (B80452) (NaNO₂)
-
4 M Sodium hydroxide (B78521) (NaOH) solution
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Reaction vessel with stirring and temperature control (dry ice/acetone (B3395972) bath)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Add 0.1 g of 5-amino-2-methyl-3-nitropyridine to 165 mL of 48% hydrobromic acid solution in a reaction vessel.[1]
-
Cool the mixture to -10°C using a dry ice and acetone bath.[1]
-
Prepare a 42.67 mg/mL sodium nitrite solution by dissolving 7.04 g of NaNO₂ in water to a final volume of 165 mL.[1]
-
While stirring vigorously, add the sodium nitrite solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at -10°C.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 16 hours.[1]
-
Monitor the reaction for completion using TLC.[1]
-
Once the reaction is complete, neutralize the mixture by adding 400 mL of 4 M NaOH solution.[1]
-
Extract the aqueous mixture three times with 150 mL portions of methyl tert-butyl ether.[1]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.[1]
-
Remove the solvent by evaporation under reduced pressure using a rotary evaporator to yield the final product, 5-Bromo-2-methyl-3-nitropyridine.[1]
Method 2: From Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate
This method involves the hydrolysis and decarboxylation of a malonate ester derivative.[3]
Reagents and Equipment:
-
Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate
-
7.0 N Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
Heating mantle and reflux condenser
-
Column chromatography setup
Procedure:
-
Dissolve 1.2 g (3.3 mmol) of diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate in 10 mL of 7.0 N HCl.[3]
-
Heat the mixture to reflux and maintain for 5 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Extract the product with a 10:1 (v/v) mixture of dichloromethane:methanol.[3]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[3]
-
Concentrate the solution under reduced pressure.[3]
-
Purify the resulting residue by column chromatography using a 4:1 (v/v) mixture of petroleum ether:ethyl acetate as the eluent.[3]
-
Collect the appropriate fractions and evaporate the solvent to afford pure 5-bromo-2-methyl-3-nitropyridine (yield: 89.7%).[3]
Application in Drug Development: Synthesis of MLN0905
5-Bromo-2-methyl-3-nitropyridine is a key building block for synthesizing MLN0905, a potent and selective inhibitor of Polo-like kinase 1 (PLK1).[1][3] PLK1 is a critical regulator of mitosis, and its overexpression is common in a wide range of human cancers, making it an important therapeutic target.[5][6] MLN0905 functions by disrupting mitotic progression, which leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis) in cancer cells.[3][6]
Role of PLK1 in Mitotic Progression
Polo-like kinase 1 is a serine/threonine kinase that governs multiple stages of cell division, including centrosome maturation, the assembly of the bipolar spindle, segregation of chromosomes, and cytokinesis.[5][6][7] The inhibition of PLK1's enzymatic activity disrupts these processes, preventing cancer cells from successfully dividing.[5]
Mechanism of Action of MLN0905
As a PLK1 inhibitor, MLN0905 binds to the kinase and blocks its function.[4][6] This intervention triggers a cascade of events:
-
Mitotic Arrest: Cancer cells are unable to complete mitosis and become arrested in the G2/M phase of the cell cycle.[3]
-
Apoptosis Induction: The prolonged mitotic arrest activates cellular pathways that lead to apoptosis.[6][8]
-
DNA Damage Response: Treatment with MLN0905 has been shown to increase markers of DNA damage, such as γH2A.x, contributing to its cell-killing effect.[3]
The potent and selective nature of MLN0905 makes it a valuable compound for oncological research and a potential candidate for clinical development.[1]
Visualizations: Workflows and Signaling Pathways
The following diagrams, rendered in DOT language, illustrate the synthetic workflows and the biological pathway relevant to 5-Bromo-2-methyl-3-nitropyridine.
Caption: Workflow for Synthesis Method 1.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MLN0905 effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
